5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one
Description
The compound 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one (CAS: 448229-93-4; synonyms: 866142-91-8, MLS000763454) is a member of the imidazolone family. Its molecular formula is C₁₇H₁₉N₃O₄ (MW: 329.35 g/mol), featuring:
Properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-morpholin-4-yl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-11(16-15(17-14)18-3-5-20-6-4-18)7-10-1-2-12-13(8-10)22-9-21-12/h1-2,7-8H,3-6,9H2,(H,16,17,19)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUALHRRYFDDKC-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one (CAS No. 860611-97-8) is a synthetic compound that belongs to the class of imidazoles. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C15H15N3O4
- Molecular Weight: 301.3 g/mol
- Density: 1.52 g/cm³ (predicted)
- Boiling Point: 470.4 °C (predicted)
Research indicates that compounds similar to 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one may interact with various biological targets:
- Imidazoline Binding Sites (IBS): The compound shows potential affinity for imidazoline binding sites I(1) and I(2), which are implicated in cardiovascular regulation and neuroprotection .
- Adrenergic Receptors: It may also influence alpha(1) and alpha(2) adrenergic receptors, which are critical in modulating blood pressure and heart rate .
Antihypertensive Effects
A study evaluated the effects of structurally related imidazole derivatives on spontaneously hypertensive rats. Compounds with high affinities for IBS and alpha(2) receptors demonstrated significant reductions in mean arterial blood pressure (MAP). Among these, certain derivatives showed promising antihypertensive activity, suggesting that 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one may have similar effects pending further investigation .
Neuroprotective Potential
The neuroprotective properties of imidazole derivatives have been noted in various studies. The compound's interaction with MAO-B (monoamine oxidase B) inhibitors suggests potential benefits in treating neurodegenerative diseases by increasing levels of neuroprotective monoamines .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related imidazolones with variations in substituents, which influence physicochemical and biological properties (Table 1):
Table 1: Structural Comparison of Imidazolone Derivatives
Key Observations:
- Morpholino vs. Aromatic Amines: The morpholino group in the target compound offers better solubility than aromatic amines (e.g., L78, L83) but may reduce binding affinity to hydrophobic kinase pockets.
- Benzodioxol vs. Substituted Benzylidenes: The 1,3-benzodioxol group (target, L78, L83) enhances metabolic stability compared to hydroxyl/methoxy-substituted analogs ().
Physical and Spectral Properties
Melting Points:
- Most benzodioxol-containing imidazolones (e.g., L78, L83) exhibit high melting points (>260°C) due to strong intermolecular stacking . The target compound’s melting point is unspecified but likely similar.
- Fluorinated analogs (e.g., 38E) have lower melting points (~212–217°C) due to reduced symmetry .
Spectroscopic Data:
Q & A
Synthesis and Optimization
Q: What are the most efficient synthetic routes for 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-morpholino-3,5-dihydro-4H-imidazol-4-one, and how do reaction conditions influence yield and purity? A:
- Method A (Traditional): A condensation reaction between 2-morpholino-3,5-dihydro-4H-imidazol-4-one and 1,3-benzodioxole-5-carbaldehyde under acidic reflux (e.g., acetic acid with sodium acetate as a catalyst) is commonly used . Prolonged heating (3–5 hours) ensures complete imine formation but may risk side reactions like oxidation.
- Method B (Transition-Metal-Free): A base-promoted approach using amidines and ketones under mild conditions (e.g., K₂CO₃ in DMF at 80°C) avoids metal contamination and achieves higher regioselectivity for the (E)-isomer . Yields typically range from 70–85%, depending on solvent polarity and base strength.
- Critical Factors: Solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric ratios (excess aldehyde improves conversion), and temperature control (prevents dimerization).
Structural Characterization
Q: What advanced spectroscopic and crystallographic techniques are recommended to confirm the stereochemistry and electronic environment of the imidazolone core? A:
- X-Ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration of the benzodioxole-methylidene group. Hydrogen-bonding networks between the morpholino oxygen and imidazolone NH can stabilize the crystal lattice .
- NMR Analysis: ¹H-NMR should show a singlet for the methylidene proton (~δ 8.2 ppm) and splitting patterns for the morpholino protons (δ 3.4–3.7 ppm). ¹³C-NMR confirms carbonyl resonance at ~δ 170 ppm .
- Mass Spectrometry: High-resolution ESI-MS provides accurate mass verification (expected [M+H]⁺ ~372.13 Da).
Biological Activity Profiling
Q: How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor or neuroprotective agent? A:
- Kinase Inhibition (e.g., CDK2): Use fluorescence-based assays with recombinant kinases (ATP concentration = 10 μM) and measure IC₅₀ values via dose-response curves. Competitor controls (e.g., roscovitine) validate assay robustness .
- Neuroprotection Models: Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate) can assess viability via MTT assays. Pre-treatment with the compound (1–10 μM) should show dose-dependent rescue effects, with statistical significance evaluated via ANOVA .
- Autophagy Induction: Monitor LC3-II/LC3-I ratio in HeLa cells using western blotting after 24-hour exposure. Compare to rapamycin as a positive control .
Mechanistic Studies
Q: What computational and experimental strategies are effective for elucidating the binding mechanism of this compound to kinase targets? A:
- Molecular Docking: Use AutoDock Vina to model interactions between the benzodioxole moiety and the kinase’s hydrophobic pocket (e.g., CDK2’s ATP-binding site). The morpholino group may form hydrogen bonds with conserved residues like Asp86 .
- Mutagenesis Studies: Introduce point mutations (e.g., Lys89Ala in CDK2) to disrupt predicted binding interactions. A >50% reduction in inhibitory activity confirms critical residues .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) by titrating the compound into kinase solutions. Exothermic binding profiles suggest favorable enthalpy-driven interactions .
Experimental Design for Pharmacological Studies
Q: How should researchers design in vivo studies to evaluate bioavailability and toxicity? A:
- Pharmacokinetics: Administer the compound (10 mg/kg, i.v. or oral) to rodents and collect plasma samples at intervals (0.5–24 hours). LC-MS/MS quantifies parent compound and metabolites. Calculate AUC, Cmax, and t₁/₂ .
- Toxicity Screening: Use a tiered approach:
- Randomized Block Design: Assign treatment groups (n ≥ 6) to minimize confounding variables (e.g., weight, sex). Use ANOVA with post-hoc Tukey tests for inter-group comparisons .
Data Contradiction Analysis
Q: How can conflicting results in biological activity across studies be systematically addressed? A:
- Source Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays). Lower ATP (<10 μM) increases apparent inhibitor potency, potentially explaining discrepancies .
- Compound Purity: Verify via HPLC (≥95% purity). Impurities like oxidation byproducts (e.g., morpholino N-oxide) may confound activity .
- Cell Line Variability: Test multiple lines (e.g., HEK293 vs. SH-SY5Y) to assess target specificity. Differences in kinase isoform expression or metabolic pathways may account for variability .
Environmental Impact Assessment
Q: What methodologies are recommended for studying this compound’s environmental persistence and ecotoxicity? A:
- Degradation Studies: Use OECD 301B guidelines to assess biodegradability in aqueous media (28-day incubation). Monitor via LC-MS for parent compound and metabolites (e.g., benzodioxole cleavage products) .
- Ecotoxicity Assays:
- Daphnia magna: 48-hour acute toxicity (EC₅₀).
- Algal Growth Inhibition: 72-hour exposure to Chlorella vulgaris.
- Bioaccumulation Potential: Calculate log Kow (estimated ~2.5) to predict low bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
